Trilobatin

Catalog No.
S545867
CAS No.
4192-90-9
M.F
C21H24O10
M. Wt
436.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trilobatin

CAS Number

4192-90-9

Product Name

Trilobatin

IUPAC Name

1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one

Molecular Formula

C21H24O10

Molecular Weight

436.4 g/mol

InChI

InChI=1S/C21H24O10/c22-9-16-18(27)19(28)20(29)21(31-16)30-12-7-14(25)17(15(26)8-12)13(24)6-3-10-1-4-11(23)5-2-10/h1-2,4-5,7-8,16,18-23,25-29H,3,6,9H2

InChI Key

GSTCPEBQYSOEHV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O)O

Solubility

Slightly soluble in water
Soluble (in ethanol)

Synonyms

phloretin-4'-O-glucoside, trilobatin

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Description

The exact mass of the compound Trilobatin is 436.1369 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in watersoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Polyphenols - Supplementary Records. It belongs to the ontological category of dihydrochalcones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]. However, this does not mean our product can be used or applied in the same or a similar way.

Trilobatin in Biotechnology

Trilobatin in Diabetes Research

Trilobatin in Cancer Research

Trilobatin in Neurological Research

Trilobatin in Aging Research

Trilobatin is a naturally occurring compound classified as an aryl beta-D-glucoside, specifically a glycosylated form of phloretin. Its chemical formula is C21H24O10, and it features a beta-D-glucopyranosyl residue linked to phloretin at the 4' position via a glycosidic bond . This compound is primarily extracted from the plant Lithocarpus polystachyus, where it serves as a significant sweetener and active ingredient, contributing to the plant's medicinal properties .

Trilobatin exhibits a range of mechanisms depending on the context:

  • Anti-diabetic effect: Studies suggest trilobatin can improve blood sugar control and insulin sensitivity by activating specific cellular pathways (Nrf2/ARE and IRS-1/GLUT2).
  • HIV-1 entry inhibition: Trilobatin targets the HIV-1 Gp41 envelope protein, potentially preventing the virus from entering host cells [].
  • Neuroprotective effects: Trilobatin may protect neurons from oxidative damage by regulating mitochondrial function and reducing reactive oxygen species (ROS) [].
  • Kidney protection: Research indicates trilobatin can mitigate cisplatin-induced kidney injury by modulating specific signaling pathways [].
  • Information on trilobatin's safety profile is scarce in scientific literature.
  • More research is needed to determine its potential toxicity, flammability, and reactivity.

Limitations and Future Directions

While research highlights trilobatin's potential in various areas, there are limitations:

  • Much of the available data comes from in vitro (cell-based) or animal studies.
  • Clinical trials to assess its safety and efficacy in humans are limited.
  • Further research is needed to elucidate the detailed mechanisms of action for its diverse effects.
, particularly hydrolysis and enzymatic transformations. For instance, it can be synthesized from naringin through acidic hydrolysis of its α-rhamnosidic linkage, leading to the formation of prunin as an intermediate . Additionally, trilobatin exhibits inhibitory activity against key enzymes such as α-glucosidase and α-amylase, which are relevant in carbohydrate metabolism and diabetes management .

Trilobatin has demonstrated a range of biological activities:

  • Antioxidant Properties: It protects neuronal cells from oxidative stress by modulating mitochondrial reactive oxygen species homeostasis through AMPK/Nrf2/Sirt3 signaling pathways .
  • Enzyme Inhibition: Its potent inhibition of α-glucosidase suggests potential applications in managing type 2 diabetes by slowing glucose absorption .
  • Cell Proliferation: Trilobatin has been shown to selectively induce proliferation in human hepatoblastoma cells, indicating possible anti-cancer properties .

The synthesis of trilobatin can be achieved through several methods:

  • Enzymatic Hydrolysis: Utilizing immobilized α-L-rhamnosidase for the conversion of naringin to trilobatin.
  • Acidic Hydrolysis: Involves breaking down naringin under improved conditions to yield trilobatin via prunin as an intermediate .
  • Chemical Synthesis: Various chemical methods have been explored to produce trilobatin efficiently, focusing on optimizing yield and purity.

Trilobatin has several applications:

  • Food Industry: Used as a natural sweetener due to its sweetness profile.
  • Pharmaceuticals: Investigated for its potential therapeutic effects in managing diabetes and oxidative stress-related conditions.
  • Nutraceuticals: Explored for inclusion in dietary supplements aimed at enhancing health and wellness.

Research indicates that trilobatin interacts with various biological systems:

  • Enzyme Interactions: Studies have shown that trilobatin inhibits α-glucosidase and α-amylase, affecting glucose metabolism and insulin sensitivity .
  • Molecular Docking Studies: These studies have elucidated the binding mechanisms of trilobatin with target enzymes, providing insights into its pharmacological potential .

Trilobatin shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeBiological ActivitySource
PhloretinDihydrochalconeAntioxidant, anti-inflammatoryApple trees
NaringinFlavonoid glycosideAntioxidant, anti-diabeticCitrus fruits
QuercetinFlavonoidAntioxidant, anti-cancerVarious fruits and vegetables
HesperidinFlavonoid glycosideAnti-inflammatory, vasodilatoryCitrus fruits

Uniqueness of Trilobatin:

  • Trilobatin's specific glycosylation at the 4' position distinguishes it from phloretin and other dihydrochalcones.
  • Its dual role as both a sweetener and a bioactive compound makes it particularly valuable in both food and pharmaceutical applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

436.13694696 g/mol

Monoisotopic Mass

436.13694696 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Melting Point

166 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

23298I791N

Other CAS

4192-90-9

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15
1. Stander, M.A., Van Wyk, B.-E., Taylor, M.J.C., et al. Analysis of phenolic compounds in rooibos tea (Aspalathus linearis) with a comparison of flavonoid-based compounds in natural populations of plants from different regions. J. Agric. Food Chem. 65(47), 10270-10281 (2017).
2. Qin, X., Xing, Y.F., Zhou, Z., et al. Dihydrochalcone compounds isolated from crabapple leaves showed anticancer effects on human cancer cell lines. Moleules 20(12), 21193-21203 (2015).
3. Yang, W.-M., Liu, J.-K., Qin, X.-D., et al. Antioxidant activities of three dihydrochalcone glucosides from leaves of Lithocarpus pachyphyllus. Z. Naturforsch. C. 59(7-8), 481-484 (2004).
4. Gao, J., Liu, S., Xu, F., et al. Trilobatin protects against oxidative injury in neuronal PC12 cells through regulating mitochondrial ROS homeostasis mediated by AMPK/Nrf2/Sirt3 signaling pathway. Front. Mol. Neurosci. 11:267, (2018).
5. Yin, S., Zhang, X., Lai, F., et al. Trilobatin as an HIV-1 entry inhibitor targeting the HIV-1 Gp41 envelope. FEBS Lett. 592(13), 2361-2377 (2018).

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